molecular formula C8H9BrN2S B13946516 5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine

5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine

Cat. No.: B13946516
M. Wt: 245.14 g/mol
InChI Key: HFYVBDOOHLKUJB-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine is a heterocyclic compound that contains a bromine atom, a cyclopropyl group, and a methylthio group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine typically involves the bromination of 2-cyclopropyl-4-(methylthio)pyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydropyrimidine derivatives.

Scientific Research Applications

5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the methylthio group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(methylthio)pyrimidine: Similar structure but lacks the cyclopropyl group.

    2-Cyclopropyl-4-(methylthio)pyrimidine: Similar structure but lacks the bromine atom.

    5-Bromo-2-cyclopropylpyrimidine: Similar structure but lacks the methylthio group.

Uniqueness

5-Bromo-2-cyclopropyl-4-(methylthio)pyrimidine is unique due to the presence of both the bromine atom and the cyclopropyl group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C8H9BrN2S

Molecular Weight

245.14 g/mol

IUPAC Name

5-bromo-2-cyclopropyl-4-methylsulfanylpyrimidine

InChI

InChI=1S/C8H9BrN2S/c1-12-8-6(9)4-10-7(11-8)5-2-3-5/h4-5H,2-3H2,1H3

InChI Key

HFYVBDOOHLKUJB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC=C1Br)C2CC2

Origin of Product

United States

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